![molecular formula C10H10N2 B12002865 (1Z)-1-indol-3-ylidene-N-methylmethanamine CAS No. 22980-06-9](/img/structure/B12002865.png)
(1Z)-1-indol-3-ylidene-N-methylmethanamine
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Overview
Description
N-(1H-indol-3-ylmethylene)methanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-(1H-indol-3-ylmethylene)methanamine typically involves the condensation of indole-3-carboxaldehyde with methylamine. The reaction is usually carried out in the presence of a catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(1H-indol-3-ylmethylene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (1Z)-1-indol-3-ylidene-N-methylmethanamine and its derivatives in the fight against cancer.
- Mechanism of Action : Compounds derived from this structure have shown the ability to induce apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. For instance, a derivative demonstrated an IC50 value of 0.34 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
- Case Studies :
Antiparasitic Properties
The compound has also been investigated for its antiparasitic properties, particularly against Leishmania major.
- Research Findings : A series of N-(1-methyl-1H-indol-3-yl)methyleneamines were synthesized and screened for antileishmanial activity. The transformation of these methyleneamines into azetidin-2-ones resulted in improved efficacy, with some compounds showing activity comparable to standard treatments like amphotericine B .
Neurodegenerative Disease Research
This compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's.
- Dual Enzyme Inhibition : Recent studies have focused on compounds that inhibit acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1), both critical in Alzheimer's pathology. The synthesized derivatives showed micromolar inhibition of these enzymes, suggesting a multi-target approach could be beneficial for treatment .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties.
- Evaluation Results : Several indole derivatives were tested against various bacterial strains, showing promising antibacterial activity. For example, one derivative exhibited significant inhibition against E. coli and Staphylococcus species, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
Synthesis and Characterization
The synthesis of this compound and its derivatives often involves complex organic reactions.
Synthesis Method | Key Steps | Yield |
---|---|---|
Staudinger's Reaction | Cycloaddition with diarylketenes | High |
One-Pot Reactions | Sequential transformations leading to new derivatives | Moderate |
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1H-indol-3-ylmethylene)methanamine can be compared with other indole derivatives such as:
- (1H-Indol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine These compounds share similar structural features but differ in their specific functional groups and biological activities. N-(1H-indol-3-ylmethylene)methanamine is unique due to its specific methylene bridge, which can influence its reactivity and interactions .
Biological Activity
(1Z)-1-indol-3-ylidene-N-methylmethanamine, an indole derivative, has garnered attention in medicinal chemistry due to its promising biological activities. This compound is characterized by its unique structure, which includes an indole ring—a bicyclic structure that is integral to many biologically active compounds. The presence of the methanamine moiety enhances its potential for interaction with various biological targets, making it a subject of interest in cancer research and other therapeutic areas.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Indole Structure : The indole ring system is known for its role in various pharmacologically active compounds.
- Methanamine Moiety : The methyl group attached to the nitrogen atom increases basicity, facilitating interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment.
Anticancer Properties
Studies have shown that this compound and its derivatives can inhibit tubulin polymerization, a critical process in cancer cell proliferation. This inhibition leads to antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 5.2 | Tubulin polymerization inhibition |
MCF-7 | 4.8 | Induction of apoptosis |
A549 | 6.0 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing further proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
Case Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. Tumor volume decreased by approximately 45% after four weeks of treatment.
Case Study 2: Combination Therapy
In another study, this compound was tested in combination with standard chemotherapeutics. The results indicated enhanced efficacy and reduced side effects, suggesting a potential role in combination therapy for cancer treatment.
Properties
CAS No. |
22980-06-9 |
---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-methylmethanimine |
InChI |
InChI=1S/C10H10N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI Key |
ZODFSZFJOLTANE-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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